molecular formula C20H32Sn B1330930 Tributyl(phenylethynyl)tin CAS No. 3757-88-8

Tributyl(phenylethynyl)tin

Cat. No. B1330930
CAS RN: 3757-88-8
M. Wt: 391.2 g/mol
InChI Key: PYMPTRMDPJYTDF-UHFFFAOYSA-N
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Description

Tributyltin compounds are a class of organotin compounds that have been extensively studied due to their interesting chemical properties and potential applications. The tributyltin esters, such as those derived from para-substituted phenyl-ethanoic acids, are model compounds that can provide insights into the behavior of stannylated polystyrenic derivatives . These compounds exhibit unique supramolecular arrangements and coordination chemistry, as evidenced by their solid-state structures and thermal properties .

Synthesis Analysis

The synthesis of tributyltin derivatives often involves the preparation of esters from acids. For instance, tributyltin esters of 4-(ethyl)-phenyl-ethanoic acid and 4-(isopropyl)-phenyl-ethanoic acid have been prepared and characterized using NMR and FT-IR spectroscopy . Additionally, the synthesis of phenylethynyl-substituted tris(2-pyridylmethyl)amines, which are related to tributyltin compounds in terms of the phenylethynyl group, involves Sonogashira couplings and substitution reactions . These methods highlight the versatility of synthetic approaches in organotin chemistry.

Molecular Structure Analysis

The molecular structure of tributyltin compounds is characterized by the coordination number and geometry around the tin atom. X-ray diffraction studies have confirmed the pentacoordination at tin in tributyltin esters, with a trigonal bipyramidal geometry . Similarly, the crystal structure of tributyltin N-phthaloylleucinate shows a linear chain formation with five-coordinate tin atoms in a trans-C3SnO2 trigonal bipyramidal geometry . These structures are indicative of the complex coordination environments that tin atoms can adopt in organotin compounds.

Chemical Reactions Analysis

Tributyltin compounds can participate in various chemical reactions due to their reactive tin centers. For example, optically active diallylbis(2-phenylbutyl)tin has been used in enantioselective reactions with aldehydes to produce homoallyl alcohols . This showcases the utility of organotin reagents in asymmetric synthesis, which is a significant area of research in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tributyltin compounds are closely related to their molecular structure. The solid-state FT-IR spectra of tributyltin esters reveal that carboxylated moieties can bridge R3Sn groups, expanding the coordination number of the metal atom . This bridging structure is, however, disrupted in solution, indicating a dynamic behavior of these compounds between solid and solution states. The thermal properties of these compounds also vary, reflecting the different spatial arrangements of the alkylated aryl groups . These properties are crucial for understanding the stability and reactivity of tributyltin compounds in different environments.

Scientific Research Applications

Environmental Monitoring and Human Health Assessment

Tributyl(phenylethynyl)tin compounds are often evaluated for their presence in environmental samples and human bodily fluids to assess exposure and potential health impacts. Gadogbe et al. (2019) investigated the levels of tin and organotin compounds in human urine samples from Iowa, United States, using inductively coupled plasma mass spectrometry (ICP-MS) and gas chromatography with pulsed flame photometric detection (GC-PFPD). Their research highlighted the ubiquitous exposure of the general US population to tin and associated health outcomes such as diabetes. They found that storing urine samples in certain containers affected the recoveries of organotin compounds, particularly tributyltin, indicating the importance of proper sample storage in environmental and human health studies (Gadogbe et al., 2019).

Industrial Safety and Occupational Health

Tributyl(phenylethynyl)tin and related compounds have been studied in the context of occupational health, particularly among workers exposed to these compounds in industrial settings. Gilbert et al. (1990) examined the health of wood-treating workers exposed to chemical preservatives including tributyl tin oxide (TBTO) in Hawaii. Their study involved detailed medical histories, laboratory tests, and physical examinations, comparing the health outcomes of workers exposed to tributyl tin compounds with those of matched controls. The research found no significant health variations between the exposed and non-exposed groups, contributing valuable data to the understanding of the safety of tributyl tin compounds in occupational settings (Gilbert et al., 1990).

Contributions to Material Science

Research on tributyl(phenylethynyl)tin compounds extends into material science, particularly in the development and analysis of coatings and materials used in medical devices and implants. Łapaj and Rozwalka (2020) conducted a retrieval analysis of titanium nitride (TiN) coated knee replacements to assess in vivo wear and degradation of the coating. Their study provides insights into the performance and longevity of such coatings, which are critical for the durability and safety of medical implants (Łapaj & Rozwalka, 2020).

Medical Diagnostics and Treatment

In the medical field, compounds related to tributyl(phenylethynyl)tin are explored for their diagnostic and therapeutic potentials. Hove et al. (2015) studied the clinical benefits of titanium nitride coating in cementless mobile-bearing total knee arthroplasty. Their research, conducted as a double-blind randomized controlled clinical trial, investigated the postoperative clinical outcomes of total knee arthroplasty with and without titanium nitride coating, contributing to the understanding of the effectiveness and potential benefits of such coatings in orthopedic surgeries (Hove et al., 2015).

Safety And Hazards

Tributyl(phenylethynyl)tin is classified as toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPTRMDPJYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348129
Record name Tributyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(phenylethynyl)tin

CAS RN

3757-88-8
Record name Tributyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(2-phenylethynyl)stannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
E Shirakawa - 1997 - repository.kulib.kyoto-u.ac.jp
Because of the availability and stability of organostannanes, the palladium-catalyzed couplin. g reaction of aryl halides with organostannanes is a powerful tool in organic synthesis. I, 2, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
E Shirakawa - Organometallics, 1990 - core.ac.uk
Because of the availability and stability of organostannanes, the palladium-catalyzed couplin. g reaction of aryl halides with organostannanes is a powerful tool in organic synthesis. I, 2, …
Number of citations: 0 core.ac.uk
E Shirakawa, Y Yamamoto, Y Nakao, S Oda… - Angewandte …, 2004 - Wiley Online Library
119Sn NMR spectroscopies (Scheme 2),[12, 13] while the reaction of [Ni (cod) 2]–pn with trimethylstannyl analogue 1a gave a complex mixture. On treatment of 1’a with [Ni (cod) 2](1.0 …
Number of citations: 36 onlinelibrary.wiley.com
E Shirakawa, H Yoshida, T Kurahashi… - Journal of the …, 1998 - ACS Publications
Carbometalation of alkynes generates cis-substituted alkenylmetals and is one of the most useful reactions for stereoselective olefin synthesis, since the resulting alkenylmetals can be …
Number of citations: 125 pubs.acs.org
Y Nakao, Y Hirata, S Ishihara, S Oda… - Journal of the …, 2004 - ACS Publications
Palladium−iminophosphine complex catalyzes stannylative cycloaddition of conjugated enynes using hexabutyldistannoxane as a stannylating agent to afford highly substituted 3-…
Number of citations: 45 pubs.acs.org
M Umetani, K Naoda, T Tanaka, SK Lee… - Angewandte Chemie …, 2016 - Wiley Online Library
Di‐peri‐dinaphthoporphyrins can be regarded as a key and common substructure of fused porphyrinoids. PtCl 2 ‐mediated cycloisomerization reaction of quinodimethane‐type …
Number of citations: 24 onlinelibrary.wiley.com
H Yoshida, E Shirakawa, T Kurahashi, Y Nakao… - …, 2000 - ACS Publications
A palladium complex coordinated by an iminophosphine ligand was found to catalyze the addition of alkynylstannanes to a carbon−carbon triple bond of various alkynes in moderate to …
Number of citations: 74 pubs.acs.org
F Bellina, E Falchi, R Rossi - Tetrahedron, 2003 - Elsevier
4-(1-Alkynyl)-3-bromo- and 4-(1-alkynyl)-3-chloro-2(5H)-furanones have been regioselectively synthesized in moderate to good yields by a new version of the Pd/Cu-catalyzed …
Number of citations: 87 www.sciencedirect.com
B Puttaiah, V Veerapandian - Journal of Chemical Sciences, 2015 - Springer
A series of antipodal β-trisubstituted meso-tetraphenylporphyrins, H 2 TPP(R) 3 (R = CH 3 , Ph, PE, and 2 ′ -thienyl) derivatives and their metal (Cu(II) and Zn(II)) complexes were …
Number of citations: 2 link.springer.com
R Lerebours, A Camacho-Soto… - The Journal of Organic …, 2005 - ACS Publications
Chemoselective cross-coupling of aliphatic and aromatic acyl chlorides with aryl-, heteroaryl-, and alkynylstannanes proceeds in up to 98% yield using 2.5 mol % of bis(di-tert-…
Number of citations: 105 pubs.acs.org

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